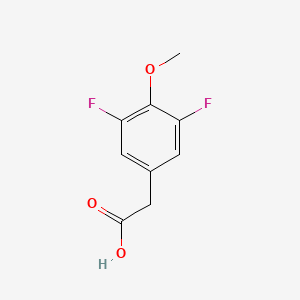

3,5-Difluoro-4-methoxyphenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DFMPA is an arylacetic acid derivative. It is a compound that contains an aryl group substituted on an acetic acid molecule. The IUPAC name for this compound is (3,5-difluoro-4-methoxyphenyl)acetic acid . The molecular weight of DFMPA is 202.16 .

Molecular Structure Analysis

The molecular formula of DFMPA is C9H8F2O3 . The InChI code for this compound is 1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

DFMPA is a solid at room temperature . It has a boiling point of 85-86°C . .

科学的研究の応用

1. Analytical Methodologies in Neuroscience

Research has developed various analytical methodologies utilizing 3,5-Difluoro-4-methoxyphenylacetic acid and its derivatives for neuroscience applications. For instance, a mass fragmentographic method was established for determining monoamine metabolites in brain tissue and body fluids, proving its utility in neurological research (Swahn, Sandgärde, Wiesel, & Sedvall, 1976). Another study developed a fluorimetric method for estimating homovanillic acid, a derivative of 3,5-Difluoro-4-methoxyphenylacetic acid, in brain tissue (Sharman, 1963).

2. Biomedical and Clinical Diagnostics

This compound has been utilized in biomedical and clinical diagnostics. For example, a simple liquid-chromatographic assay for determining urinary homovanillic acid, a related compound, was described, showcasing its relevance in clinical diagnostics (Fujita, Maruta, Ito, & Nagatsu, 1983). Similarly, a method was developed for the simultaneous determination of major dopamine and serotonin metabolites in plasma (Minegishi & Ishizaki, 1998).

3. Microbiology and Biochemistry

In microbiology and biochemistry, 3,5-Difluoro-4-methoxyphenylacetic acid derivatives have been studied. A study on Curvularia lunata revealed the production of phenylacetic acid derivatives, highlighting the compound's relevance in the study of microbial metabolism and bioactive compounds (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).

4. Photochemistry and Spectroscopy

The compound's derivatives have also found applications in photochemistry and spectroscopy. A study explored introducing substituents on the 4-hydroxyphenacyl photoremovable protecting group, extending its absorption range and demonstrating its utility in the development of novel phototriggers and spectroscopic tools (Conrad, Givens, Weber, & Kandler, 2000).

5. Materials Science and Corrosion Science

In materials science and corrosion science, 3,5-Difluoro-4-methoxyphenylacetic acid derivatives have been studied for their potential applications. For instance, a study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness as a corrosion inhibitor, indicating the potential of 3,5-Difluoro-4-methoxyphenylacetic acid derivatives in protecting materials (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety And Hazards

DFMPA is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-(3,5-difluoro-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHCPLGBJGKJGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590632 |

Source

|

| Record name | (3,5-Difluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methoxyphenylacetic acid | |

CAS RN |

886498-74-4 |

Source

|

| Record name | (3,5-Difluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)